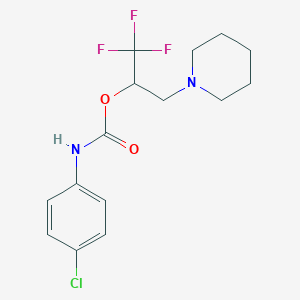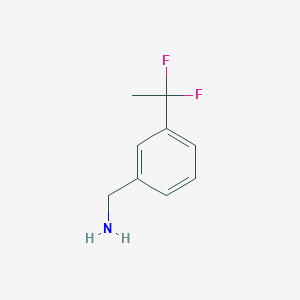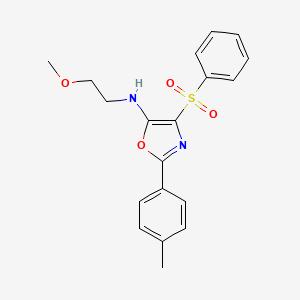![molecular formula C17H15N3O4S B2357294 [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate CAS No. 877815-96-8](/img/structure/B2357294.png)
[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific synthesis methods for “[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate”. However, there are general methods for synthesizing 1,2,4-triazole derivatives23456.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, I couldn’t find specific data on the molecular structure of “[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate”. However, similar compounds have been analyzed using techniques such as 1H-NMR, 13C-NMR, and Mass spectroscopy56.Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving “[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate”. However, 1,2,4-triazole derivatives are known to participate in various chemical reactions456.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, yield, and spectroscopic data. Unfortunately, I couldn’t find specific data for “[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate”. However, similar compounds have been analyzed for these properties456.科学的研究の応用
-
Anticancer Agents
- Field : Medicinal Chemistry
- Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents .
- Methods : The compounds were synthesized and their structures confirmed by spectroscopic techniques. Their cytotoxic activities were evaluated against three human cancer cell lines using the MTT assay .
- Results : Some of the synthesized compounds showed promising cytotoxic activity against the Hela cell line .
-
Enzyme Inhibition
- Field : Biochemistry
- Application : Compounds with the 1,2,4-triazole moiety have been used in the development of enzyme inhibitors .
- Methods : The compounds are synthesized and then tested for their ability to inhibit specific enzymes .
- Results : The results would depend on the specific enzyme and compound tested .
-
Catalysis
-
Antifungal Agents
- Field : Pharmacology
- Application : 1,2,4-triazole derivatives have been used in the development of antifungal agents .
- Methods : The compounds are synthesized and then tested for their ability to inhibit the growth of various fungi .
- Results : The results would depend on the specific fungus and compound tested .
-
Antiviral Agents
- Field : Virology
- Application : Compounds with the 1,2,4-triazole moiety have been used in the development of antiviral agents .
- Methods : The compounds are synthesized and then tested for their ability to inhibit specific viruses .
- Results : The results would depend on the specific virus and compound tested .
-
Photochemistry
-
Antibacterial Agents
- Field : Microbiology
- Application : 1,2,4-triazole derivatives have been used in the development of antibacterial agents .
- Methods : The compounds are synthesized and then tested for their ability to inhibit the growth of various bacteria .
- Results : The results would depend on the specific bacteria and compound tested .
-
Antidepressants
- Field : Neuropsychopharmacology
- Application : Compounds with the 1,2,4-triazole moiety have been used in the development of antidepressants .
- Methods : The compounds are synthesized and then tested for their ability to alleviate symptoms of depression in animal models .
- Results : The results would depend on the specific model and compound tested .
-
Antioxidants
- Field : Biochemistry
- Application : 1,2,4-triazole derivatives have been used in the development of antioxidants .
- Methods : The compounds are synthesized and then tested for their ability to neutralize free radicals .
- Results : The results would depend on the specific free radical and compound tested .
Safety And Hazards
将来の方向性
The future directions for research on “[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate” and similar compounds could include further exploration of their synthesis, characterization, and potential applications23456.
Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
特性
IUPAC Name |
[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-11-3-5-12(6-4-11)16(22)24-15-8-23-13(7-14(15)21)9-25-17-19-18-10-20(17)2/h3-8,10H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAUHVDCUQIENL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=CN3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2357211.png)
![2-((2-methoxyethyl)amino)-8-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2357212.png)
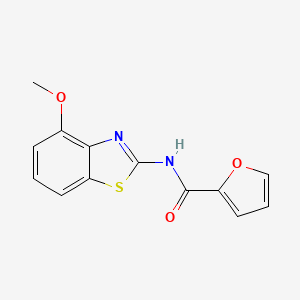
![2-Chloro-N-[1-(2,4-difluorophenyl)-2-methylpropan-2-yl]propanamide](/img/structure/B2357214.png)
![N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide](/img/structure/B2357215.png)
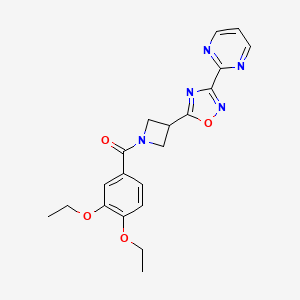
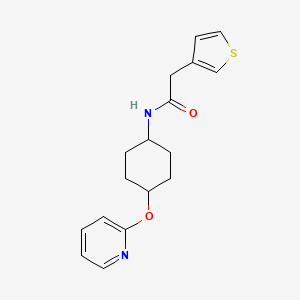
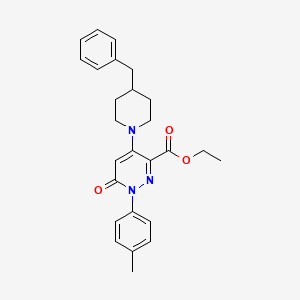
![2-[(4-Fluorosulfonyloxyphenyl)sulfonylamino]-1,3-thiazole](/img/structure/B2357224.png)
![5-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2357226.png)
![4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2357227.png)
